

Application Note & Protocol: Mass Spectrometry of Heptadecan-9-yl 8-bromooctanoate

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Compound of Interest

Compound Name: *Heptadecan-9-yl 8-bromooctanoate*

Cat. No.: *B8820120*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Heptadecan-9-yl 8-bromooctanoate is a lipid used in the formulation of lipid nanoparticles for drug delivery applications.[1][2] Its chemical structure consists of a C17 fatty alcohol (heptadecan-9-ol) esterified with an 8-bromooctanoic acid. The molecular formula is $C_{25}H_{49}BrO_2$, and the molecular weight is 461.56 g/mol.[3] Mass spectrometry is a critical analytical technique for the characterization and quality control of this compound. This document provides a detailed protocol for the analysis of **Heptadecan-9-yl 8-bromooctanoate** by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and outlines the expected fragmentation patterns.

Predicted Mass Spectrometry Fragmentation

Electron Ionization (EI) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns.[4] For **Heptadecan-9-yl 8-bromooctanoate**, the fragmentation is expected to be influenced by the ester functional group, the long alkyl chains, and the terminal bromine atom.

A key feature in the mass spectrum of a brominated compound is the presence of two peaks for each bromine-containing fragment, corresponding to the two isotopes of bromine, ^{79}Br and

^{81}Br , which have a near 1:1 natural abundance. This results in M^+ and $M+2$ peaks of roughly equal intensity.

The major fragmentation pathways for esters include cleavage of the C-O bond and the C-C bond adjacent to the carbonyl group.^[5] The McLafferty rearrangement is also a common fragmentation pattern for esters with sufficiently long alkyl chains.^{[6][7]}

Table 1: Predicted Key Fragments for **Heptadecan-9-yl 8-bromooctanoate**

m/z (for 79Br/81Br)	Proposed Fragment Ion	Formula	Notes
460/462	[M] ⁺ •	[C ₂₅ H ₄₉ BrO ₂] ⁺ •	Molecular ion. May be of low abundance or absent in EI.
381/383	[M - C ₈ H ₁₇] ⁺	[C ₁₇ H ₃₂ BrO ₂] ⁺	Loss of the octyl group from the alcohol moiety.
239	[C ₁₇ H ₃₅] ⁺	[C ₁₇ H ₃₅] ⁺	Heptadecyl cation from cleavage of the ester bond.
221/223	[Br(CH ₂) ₇ CO] ⁺	[C ₈ H ₁₄ BrO] ⁺	Acylium ion containing bromine.
207/209	[Br(CH ₂) ₇] ⁺	[C ₈ H ₁₆ Br] ⁺	Loss of CO from the acylium ion.
193/195	[Br(CH ₂) ₆ CO] ⁺	[C ₇ H ₁₂ BrO] ⁺	Further fragmentation of the acylium ion.
149	[C ₈ H ₁₃ O ₂] ⁺	[C ₈ H ₁₃ O ₂] ⁺	Fragment from McLafferty rearrangement.
74	[C ₃ H ₆ O ₂] ⁺ •	[C ₃ H ₆ O ₂] ⁺ •	Common fragment for fatty acid esters resulting from McLafferty rearrangement, though may be less prominent with the bromo-substituent. ^[8] ^[9]

Experimental Protocol: GC-MS Analysis

This protocol outlines the conditions for the analysis of **Heptadecan-9-yl 8-bromooctanoate** using a standard Gas Chromatography-Mass Spectrometry system.

1. Sample Preparation

- Solvent: Use a high-purity, volatile solvent such as hexane or ethyl acetate.
- Concentration: Prepare a 1 mg/mL stock solution of **Heptadecan-9-yl 8-bromooctanoate**.
- Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for injection.

2. Gas Chromatography (GC) Conditions

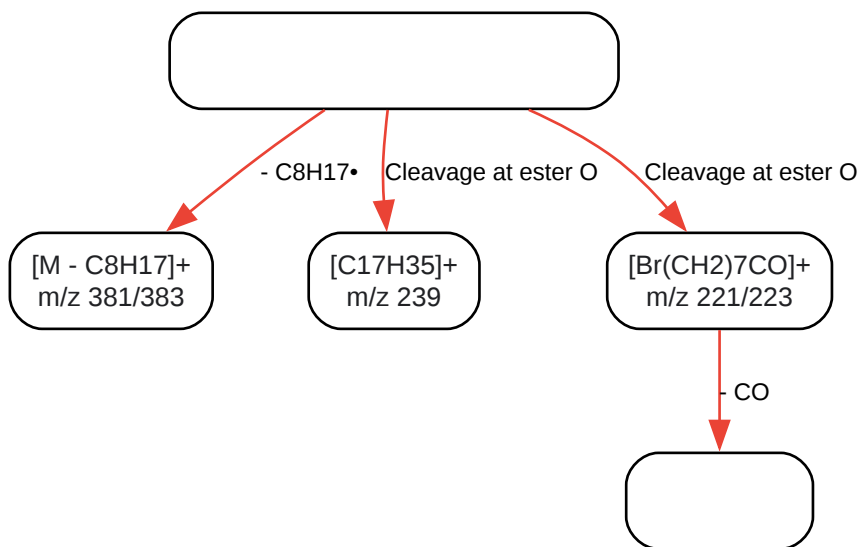
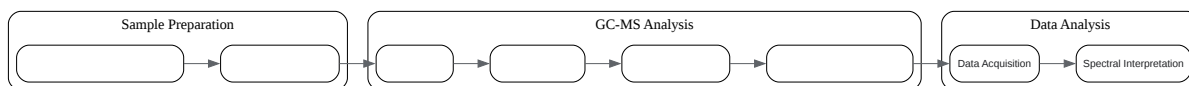
- GC System: Any standard GC system equipped with a split/splitless injector.
- Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
- Injector Temperature: 280 °C
- Injection Volume: 1 µL
- Injection Mode: Splitless for low concentrations, or a split ratio of 20:1 for higher concentrations.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial Temperature: 150 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 300 °C.
 - Final Hold: Hold at 300 °C for 10 minutes.

3. Mass Spectrometry (MS) Conditions

- MS System: A quadrupole or ion trap mass spectrometer.

- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.[8]
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 50-600.
- Scan Speed: 2 scans/second.

Visualizations



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